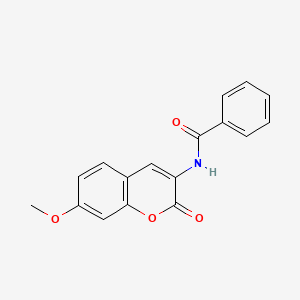![molecular formula C16H18N2OS B2805847 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine CAS No. 2320924-87-4](/img/structure/B2805847.png)
1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine is a complex organic compound that features a benzothiophene ring, a pyrrolidine ring, and an azetidine ring
準備方法
The synthesis of 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene ring, followed by the introduction of the pyrrolidine and azetidine rings. Common synthetic routes include:
Cyclization reactions: These are used to form the benzothiophene ring.
Nucleophilic substitution reactions: These are employed to introduce the pyrrolidine and azetidine rings.
Reaction conditions: These often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
化学反応の分析
1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the rings, potentially altering the compound’s biological activity.
Reduction: This reaction can be used to reduce double bonds or other functional groups within the compound.
Common reagents and conditions: These include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major products: The products of these reactions depend on the specific reagents and conditions used but can include modified versions of the original compound with different functional groups.
科学的研究の応用
1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The pathways involved in its mechanism of action can include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Receptor binding: The compound may bind to specific receptors, altering their signaling pathways and affecting cellular responses.
類似化合物との比較
1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine can be compared to other similar compounds, such as:
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one: This compound also features a benzothiophene ring and is studied for its biological activity.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have a similar structure and are investigated for their anti-inflammatory properties.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
The uniqueness of this compound lies in its combination of the benzothiophene, pyrrolidine, and azetidine rings, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-benzothiophen-2-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(15-9-12-5-1-2-6-14(12)20-15)18-10-13(11-18)17-7-3-4-8-17/h1-2,5-6,9,13H,3-4,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGINDXOGMUSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
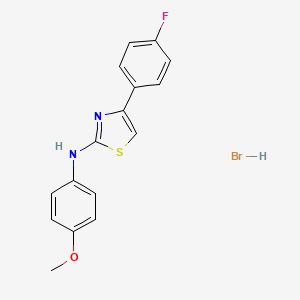
![7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B2805765.png)
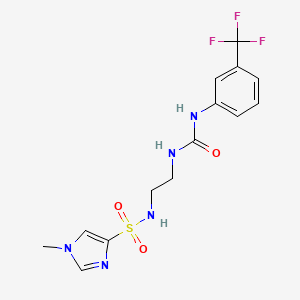
![4-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2805772.png)
![[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2805774.png)
![[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine](/img/structure/B2805775.png)
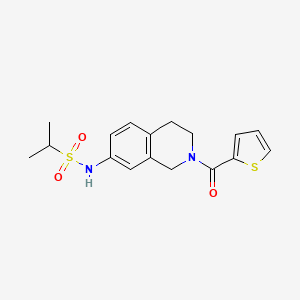
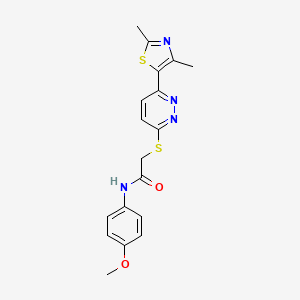
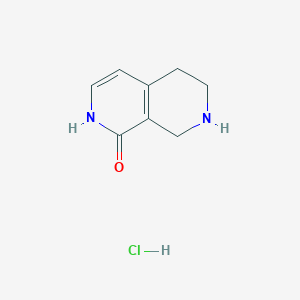
![4-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2805782.png)
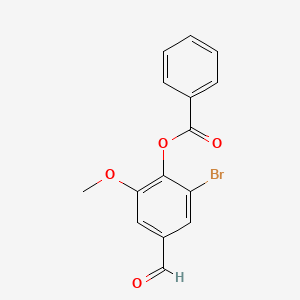
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2805784.png)
![3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805785.png)
